An In-depth Technical Guide to the Chemical Properties of Magnesium 2-Ethylhexanoate
An In-depth Technical Guide to the Chemical Properties of Magnesium 2-Ethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium 2-ethylhexanoate (B8288628), also known as magnesium bis(2-ethylhexanoate), is an organometallic compound that serves as a versatile precursor and catalyst in various chemical applications.[1] As a magnesium source soluble in organic solvents, it finds utility in polymerization reactions, as a cross-linking agent, and in the synthesis of advanced materials.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and spectroscopic characterization to support its application in research and development.
Chemical and Physical Properties
Magnesium 2-ethylhexanoate is the magnesium salt of 2-ethylhexanoic acid. Its chemical structure consists of a central magnesium ion coordinated to two 2-ethylhexanoate ligands. The compound is typically available as a viscous amber liquid, often as a solution in toluene (B28343) or other organic solvents, which can influence its physical properties.[2][3]
Identification and General Properties
| Property | Value | Reference(s) |
| Chemical Name | Magnesium 2-ethylhexanoate | [3][4] |
| Synonyms | Magnesium bis(2-ethylhexanoate), Magnesium octanoate | [3][5] |
| CAS Number | 15602-15-0 | [2][3][6] |
| Molecular Formula | C₁₆H₃₀MgO₄ | [7][8][9] |
| Molecular Weight | 310.71 g/mol | [3][7] |
| Appearance | Viscous amber liquid | [2][8] |
Physicochemical Data
| Property | Value | Reference(s) |
| Melting Point | N/A | [8] |
| Boiling Point | N/A | [8] |
| Density | N/A | [8] |
| Vapor Pressure | 4 Pa at 20°C | [5][10] |
| Water Solubility | 107.412 g/L at 20°C | [5][10] |
| Solubility | Soluble in organic solvents | [1] |
Synthesis of Magnesium 2-Ethylhexanoate
Several synthetic routes to magnesium 2-ethylhexanoate have been established, offering flexibility in the choice of starting materials and reaction conditions. Common methods include the direct reaction of a magnesium precursor with 2-ethylhexanoic acid (fusion method), and salt metathesis (double displacement) reactions.
Experimental Protocols
This method involves the direct reaction of magnesium oxide with 2-ethylhexanoic acid. The primary byproduct is water, which can be removed to drive the reaction to completion.
Reaction: MgO(s) + 2 C₈H₁₆O₂(l) → Mg(C₈H₁₅O₂)₂(aq) + H₂O(l)
Materials:
-
Magnesium oxide (MgO)
-
2-Ethylhexanoic acid (C₈H₁₆O₂)
-
Toluene (or another suitable solvent)
-
Round-bottom flask with a Dean-Stark apparatus and reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend a stoichiometric amount of magnesium oxide in a suitable solvent such as toluene.
-
Add a stoichiometric amount of 2-ethylhexanoic acid to the suspension.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring.
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
The reaction is complete when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
The resulting solution of magnesium 2-ethylhexanoate in the chosen solvent can be used directly or the solvent can be removed under reduced pressure to yield the neat product.
This two-step method involves the initial formation of an alkali metal salt of 2-ethylhexanoic acid, followed by a double displacement reaction with a magnesium salt.
Step 1: Formation of Sodium 2-Ethylhexanoate Reaction: C₈H₁₆O₂(l) + NaOH(aq) → Na(C₈H₁₅O₂)(aq) + H₂O(l)
Step 2: Metathesis with Magnesium Chloride Reaction: 2 Na(C₈H₁₅O₂)(aq) + MgCl₂(aq) → Mg(C₈H₁₅O₂)₂(s/oil) + 2 NaCl(aq)
Materials:
-
2-Ethylhexanoic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Magnesium chloride (MgCl₂)
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or toluene)
-
Beakers, magnetic stirrer, separatory funnel
Procedure:
-
Neutralization: In a beaker, dissolve 2-ethylhexanoic acid in an appropriate amount of deionized water and slowly add a stoichiometric amount of aqueous sodium hydroxide solution with stirring to form sodium 2-ethylhexanoate.
-
Metathesis: In a separate beaker, prepare an aqueous solution of a stoichiometric amount of magnesium chloride.
-
Slowly add the magnesium chloride solution to the sodium 2-ethylhexanoate solution with continuous stirring. A precipitate or oily layer of magnesium 2-ethylhexanoate will form.
-
Extraction and Purification: Separate the product by either filtration if it is a solid or by extraction into an organic solvent using a separatory funnel if it is an oil.
-
Wash the organic layer with deionized water to remove any remaining sodium chloride.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the final product.
Synthesis Workflow Diagrams
Caption: Synthesis of Magnesium 2-Ethylhexanoate from Magnesium Oxide.
Caption: Metathesis Synthesis of Magnesium 2-Ethylhexanoate.
Spectroscopic and Analytical Characterization
Detailed spectroscopic data for magnesium 2-ethylhexanoate is not widely published. However, based on its chemical structure, the following spectral characteristics are expected.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of magnesium 2-ethylhexanoate is expected to show characteristic peaks for the carboxylate group and the alkyl chains.
-
C-H Stretching: Strong absorptions in the region of 2850-2970 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the CH₂, and CH₃ groups in the ethyl and butyl chains.
-
Carboxylate Stretching: The most significant feature is the absence of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the disappearance of the C=O stretching vibration of the free acid (around 1700 cm⁻¹).[11] These are replaced by two new strong absorption bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). These typically appear in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.
-
C-H Bending: Bending vibrations for CH₂ and CH₃ groups are expected in the 1375-1470 cm⁻¹ region.
-
Mg-O Vibration: A band corresponding to the Mg-O vibration may be observed in the far-infrared region, typically below 600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra would confirm the structure of the 2-ethylhexanoate ligand.
-
¹H NMR: The spectrum would show complex multiplets for the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the alkyl chains. The proton on the chiral center (C2) would appear as a multiplet. Integration of the proton signals would correspond to the number of protons in the 2-ethylhexanoate ligand.
-
¹³C NMR: The spectrum would show distinct signals for each carbon atom in the 2-ethylhexanoate ligand. The carboxylate carbon (COO⁻) would appear as a downfield signal, typically in the range of 180-185 ppm. The other aliphatic carbons would appear in the upfield region.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) could be used to characterize the compound. The mass spectrum would likely show complex patterns due to the formation of various magnesium-containing clusters and fragments of the 2-ethylhexanoate ligand.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis can be used to assess the thermal stability and decomposition profile of magnesium 2-ethylhexanoate. The decomposition is expected to occur in multiple steps, involving the loss of the organic ligands and ultimately forming magnesium oxide as the final residue.
Safety and Handling
Magnesium 2-ethylhexanoate is a chemical that should be handled with appropriate safety precautions.
-
GHS Hazard Statements: May cause skin and serious eye irritation.[5] It is also suspected of damaging fertility or the unborn child.[1]
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place.
Applications
Magnesium 2-ethylhexanoate is utilized in several industrial and research applications:
-
Polymerization Catalyst: It can act as a catalyst in various polymerization reactions, including oxidation and hydrogenation processes.[11]
-
Precursor in Materials Science: It serves as a precursor for the synthesis of advanced materials.
-
Adhesion Promoter: It can be used as an adhesion promoter.[11]
-
Drug Delivery Systems: It is being investigated as a potential excipient and carrier in drug delivery systems for hydrophobic pharmaceutical compounds.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Magnesium 2-ethylhexoate | C16H30MgO4 | CID 85882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. MAGNESIUM 2-ETHYLHEXANOATE | 15602-15-0 [amp.chemicalbook.com]
- 6. strem.com [strem.com]
- 7. chemscene.com [chemscene.com]
- 8. americanelements.com [americanelements.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
